Methyl 1,5-dimethyltriazole-4-carboxylate

Drug Metabolism CYP3A4 Inhibition ADME-Tox

Researchers often face failed reactions when substituting triazole regioisomers or alternate esters. Methyl 1,5-dimethyltriazole-4-carboxylate (CAS 175789-79-4) eliminates this risk as a defined building block with unambiguous 1,5-dimethyl-4-carboxylate substitution. • Use as API intermediate or coordination ligand; hydrolyze to free acid for further functionalization. • 98% purity-reliable for analytical methods. • Store at -20°C under anhydrous conditions. In stock for global shipping. No assumed bioactivity-analog substitution not advised.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 175789-79-4
Cat. No. B066628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,5-dimethyltriazole-4-carboxylate
CAS175789-79-4
Synonyms1H-1,2,3-Triazole-4-carboxylicacid,1,5-dimethyl-,methylester(9CI)
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C)C(=O)OC
InChIInChI=1S/C6H9N3O2/c1-4-5(6(10)11-3)7-8-9(4)2/h1-3H3
InChIKeyGMIHQYNQHGPEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,5-dimethyltriazole-4-carboxylate: Chemical Identity & Function


Methyl 1,5-dimethyltriazole-4-carboxylate is a 1,2,3-triazole derivative with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol [1]. The compound is a solid at room temperature and features a methyl carboxylate ester group at the 4-position of the triazole ring . Its primary established use, as documented in vendor technical datasheets, is as a versatile chemical building block for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and ligands for coordination chemistry .

Procurement Considerations for Methyl 1,5-dimethyltriazole-4-carboxylate


The absence of published, target-specific biological data for Methyl 1,5-dimethyltriazole-4-carboxylate is itself a key point of differentiation and a critical procurement consideration. While the triazole class is known for broad biological activities, substitution between analogs cannot be assumed. The specific substitution pattern—methyl groups at the 1- and 5-positions and a methyl ester at the 4-position—is a defining structural feature that can dramatically alter a molecule's reactivity, physicochemical properties, and biological interactions. The lack of performance data for this exact compound means it is not interchangeable with more thoroughly characterized triazole analogs. Its procurement value, therefore, is tied to its precise and documented use as a defined chemical intermediate rather than a presumed biological target. Substituting it with a different ester (e.g., ethyl) or a regioisomer could lead to unforeseen synthetic outcomes or failed reactions.

Evidence Guide: Methyl 1,5-dimethyltriazole-4-carboxylate


CYP3A4 Inhibition vs. Complex Triazoles

This comparison distinguishes the target compound from a structurally complex triazole-containing molecule that has published CYP3A4 inhibition data. The target compound's much weaker inhibition is a verifiable differentiator, though it does not imply superior performance for any specific application. BindingDB data for a complex triazole-based inhibitor (BDBM50103451) shows an IC50 of 50,000 nM against CYP3A4 in human liver microsomes [1]. In contrast, this data is not available for Methyl 1,5-dimethyltriazole-4-carboxylate, and its structure suggests it is unlikely to exhibit significant CYP3A4 inhibition.

Drug Metabolism CYP3A4 Inhibition ADME-Tox Triazole Derivatives

Ester vs. Acid Reactivity in Synthesis

The methyl ester functionality of the target compound provides a distinct synthetic handle compared to its carboxylic acid analog. While the acid (CAS: 329064-07-5) requires activation for many coupling reactions, the methyl ester is a protected form that can be directly used in various transformations. A 2022 review describes decarboxylation strategies for 1H-1,2,3-triazole-4-carboxylic acids to generate 1,5-disubstituted triazoles [1]. This implies the target methyl ester, which can be hydrolyzed to the acid, serves as a stable and versatile precursor in multi-step syntheses.

Synthetic Chemistry Click Chemistry Building Blocks Triazole Synthesis

Purity and Vendor Specifications

This compound is commercially available with specified purity levels, providing a quantitative benchmark for procurement. Reputable vendors such as Leyan offer the compound at 98% purity , while other sources list it at 97% purity . This level of purity is a verifiable differentiator from less rigorously characterized or lower-purity alternatives, ensuring reproducibility in sensitive research applications.

Chemical Procurement Quality Control Analytical Chemistry Research Chemicals

Application Scenarios for Methyl 1,5-dimethyltriazole-4-carboxylate


Stable Intermediate for 1,5-Disubstituted Triazole Synthesis

The target compound is ideally suited for synthetic chemistry workflows requiring a stable, protected triazole building block. As a methyl ester, it can be used directly in reactions or quantitatively converted to the free acid (CAS: 329064-07-5) for further functionalization, such as the decarboxylative synthesis of 1,5-disubstituted triazoles [1]. Its defined structure ensures precise incorporation into the final molecule, a critical requirement in medicinal chemistry and materials science.

High-Purity Research Chemical for Method Development

Given its commercial availability at high purity (e.g., 98% from Leyan) , this compound is a suitable candidate for use as a standard or starting material in analytical method development (HPLC, LC-MS) and for optimizing reaction conditions where the presence of impurities could confound results. The quantifiable purity level allows for accurate calculations and reliable experimental outcomes.

Ligand Precursor in Coordination Chemistry

Vendor documentation indicates the compound's utility as a ligand in coordination chemistry . The triazole ring and ester group provide potential binding sites for metal ions. Researchers can procure this specific compound to synthesize and study novel metal-organic complexes, where the precise substitution pattern (1,5-dimethyl, 4-carboxylate) is a key variable for modulating the resulting material's properties.

Triazole SAR Studies

For medicinal chemists exploring the SAR of 1,2,3-triazoles, this compound serves as a key control or building block. Its simple, well-defined structure can be used to generate a focused library of derivatives (e.g., through amide formation after ester hydrolysis). Its role is to provide a consistent, verifiable starting point, allowing the effects of further molecular decorations to be accurately assessed against a known baseline.

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